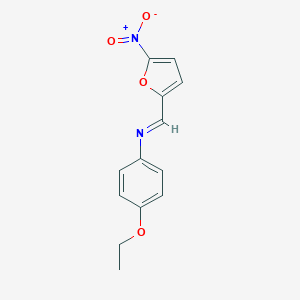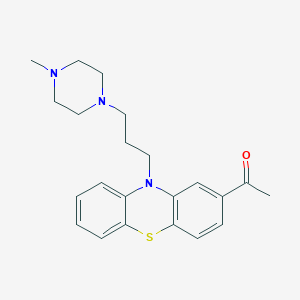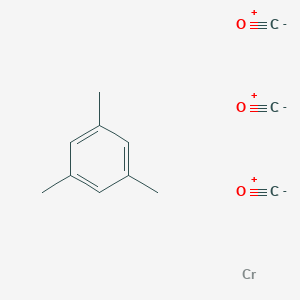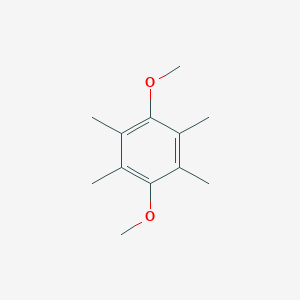
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene, also known as p-menthane-3,8-diol (PMD), is a natural compound that is found in the leaves of the lemon-scented gum tree (Corymbia citriodora). It is commonly used as an insect repellent due to its strong mosquito-repelling properties. PMD has gained popularity as a natural alternative to synthetic insect repellents, such as DEET, due to its low toxicity and effectiveness against a wide range of insects.
作用机制
PMD works by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. PMD also acts as a repellent by creating an unpleasant smell that repels insects.
生化和生理效应
PMD has been shown to have no significant effect on human physiology or biochemistry. It is safe for use on human skin and has minimal absorption through the skin.
实验室实验的优点和局限性
PMD is a useful tool for researchers studying insect behavior and ecology. Its effectiveness as an insect repellent allows researchers to manipulate insect behavior and test hypotheses about insect ecology. However, PMD has limitations as a research tool, as its effectiveness can vary depending on the species of insect being studied.
未来方向
1. Further research is needed to understand the mechanism of action of PMD on insect olfactory systems.
2. The effectiveness of PMD against different species of insects needs to be studied to determine its potential as a broad-spectrum insect repellent.
3. The potential use of PMD as a natural alternative to synthetic insecticides needs to be explored.
4. The safety and toxicity of PMD on non-target organisms needs to be studied to determine its potential impact on the environment.
合成方法
PMD can be extracted from the leaves of the lemon-scented gum tree using steam distillation. Alternatively, it can be synthesized from p-cymene, a compound found in essential oils of various plants, through a series of chemical reactions.
科学研究应用
PMD has been extensively studied for its insect-repelling properties. Scientific research has shown that PMD is effective against a wide range of insects, including mosquitoes, ticks, and flies. PMD has also been found to be safe for use on human skin and has a low toxicity profile.
属性
CAS 编号 |
13199-54-7 |
|---|---|
产品名称 |
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3 |
InChI 键 |
CPDNGRVWRPXTGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C)C)OC)C |
规范 SMILES |
CC1=C(C(=C(C(=C1OC)C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
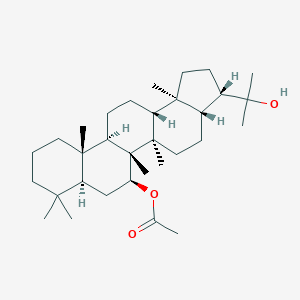
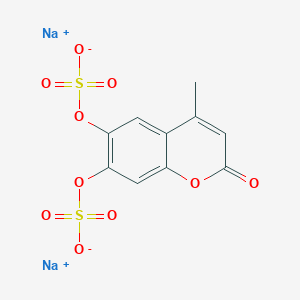
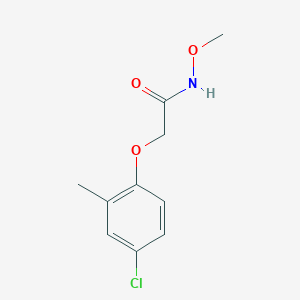
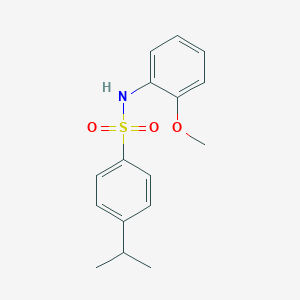
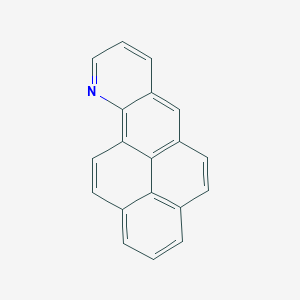
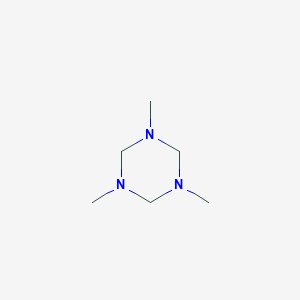
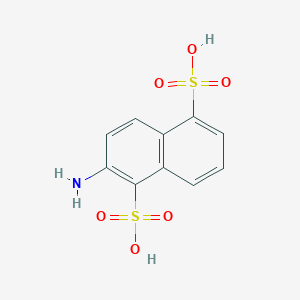
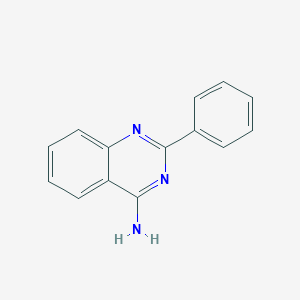

![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
